molecular formula C15H17Cl2N3O2 B11534686 N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide

N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11534686
M. Wt: 342.2 g/mol
InChI Key: NVCRSBBUSHCRIY-GIJQJNRQSA-N
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Description

N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichlorophenyl group, and a hydrazinecarbonyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of cyclohexylamine with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H17Cl2N3O2

Molecular Weight

342.2 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H17Cl2N3O2/c16-12-7-4-8-13(17)11(12)9-18-20-15(22)14(21)19-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,19,21)(H,20,22)/b18-9+

InChI Key

NVCRSBBUSHCRIY-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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